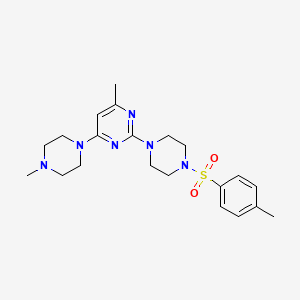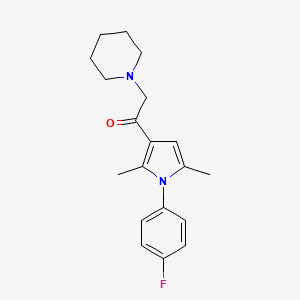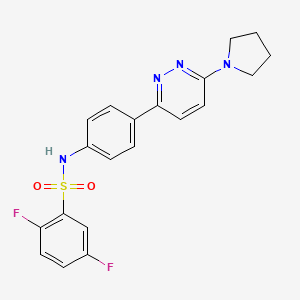![molecular formula C16H21N5O B11256437 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide](/img/structure/B11256437.png)
3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-シクロペンチル-N-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)メチル]プロパンアミドは、シクロペンチル基、フェニル基、およびテトラゾール環を特徴とする有機化合物です。
製法
合成経路と反応条件
3-シクロペンチル-N-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)メチル]プロパンアミドの合成は、通常、複数の段階を伴います。一般的な方法の1つは、シクロペンチルアミンを適切なアシル化剤と反応させて、シクロペンチルアミド中間体を形成することです。この中間体を特定の条件下でフェニル置換テトラゾール誘導体と反応させると、最終生成物が得られます。反応条件には、ジクロロメタンやエタノールなどの溶媒を使用したり、トリエチルアミンやピリジンなどの触媒を使用して反応を促進したりすることがよくあります。
工業生産方法
工業環境では、この化合物の製造は、反応物を制御された温度と圧力条件下で組み合わせる大規模バッチ反応器を使用する場合があります。反応パラメーターを監視および制御するための自動システムの使用により、一貫した製品品質と収率が確保されます。再結晶またはクロマトグラフィーなどの精製手順を使用して、最終生成物を分離します。
化学反応解析
反応の種類
3-シクロペンチル-N-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)メチル]プロパンアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができ、酸化された誘導体の形成につながります。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの試薬を使用して、還元反応を実施して、化合物の還元された形態を得ることができます。
置換: この化合物は、求核置換反応に参加し、官能基がハロゲン化物やアミンなどの求核剤に置き換えられます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: ハロゲン置換のための、アセトン中のヨウ化ナトリウム。
主要な生成物
これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸またはケトンが生成される場合があり、還元によりアルコールまたはアミンが生成される場合があります。
科学研究への応用
3-シクロペンチル-N-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)メチル]プロパンアミドには、いくつかの科学研究への応用があります。
化学: より複雑な分子を合成するための構成要素として使用されます。
生物学: 細胞プロセスを研究するための生化学的プローブとしての可能性が調査されています。
医学: 抗炎症作用や鎮痛作用など、潜在的な治療的特性が探求されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新素材の開発に利用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide typically involves multiple steps. One common method involves the reaction of cyclopentylamine with a suitable acylating agent to form the cyclopentylamide intermediate. This intermediate is then reacted with a phenyl-substituted tetrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and yield. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
化学反応の分析
Types of Reactions
3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
3-シクロペンチル-N-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)メチル]プロパンアミドの作用機序には、細胞内の特定の分子標的との相互作用が含まれます。この化合物は、受容体や酵素に結合し、それらの活性を調節し、下流のシグナル伝達経路をトリガーする可能性があります。これにより、炎症の抑制や痛みの知覚の調節など、さまざまな生物学的効果が生じることがあります。
類似化合物の比較
類似化合物
- 3-シクロペンチル-N-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)メチル]ブタンアミド
- 3-シクロペンチル-N-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)メチル]ペンタンアミド
独自性
類似化合物と比較して、3-シクロペンチル-N-[(1-フェニル-1H-1,2,3,4-テトラゾール-5-イル)メチル]プロパンアミドは、官能基の特定の配置により、独自の特性を示す可能性があります。これにより、研究開発に役立つ、独自の生物学的活性または化学反応性をもたらす可能性があります。
類似化合物との比較
Similar Compounds
- 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]butanamide
- 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]pentanamide
Uniqueness
Compared to similar compounds, 3-Cyclopentyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-YL)methyl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct biological activities or chemical reactivity, making it a valuable compound for research and development.
特性
分子式 |
C16H21N5O |
|---|---|
分子量 |
299.37 g/mol |
IUPAC名 |
3-cyclopentyl-N-[(1-phenyltetrazol-5-yl)methyl]propanamide |
InChI |
InChI=1S/C16H21N5O/c22-16(11-10-13-6-4-5-7-13)17-12-15-18-19-20-21(15)14-8-2-1-3-9-14/h1-3,8-9,13H,4-7,10-12H2,(H,17,22) |
InChIキー |
YLHRNDMFZJMWBX-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)CCC(=O)NCC2=NN=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(4-Ethoxybenzoyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine](/img/structure/B11256356.png)

![5-chloro-N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B11256388.png)


![N-(2-ethoxyphenyl)-7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11256422.png)
![4-Chloro-N-[4-methyl-3-({4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]benzamide](/img/structure/B11256429.png)

![3-(4-chlorophenyl)-1-(2-methoxy-5-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11256452.png)

![1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}pentan-1-one](/img/structure/B11256456.png)
![3-(4-chlorophenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11256459.png)
![N-(1,3-benzodioxol-5-yl)-2-{[6-(4-methylbenzyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide](/img/structure/B11256461.png)
![N-(benzo[d]thiazol-2-yl)-2-((6-(methoxymethyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11256468.png)
